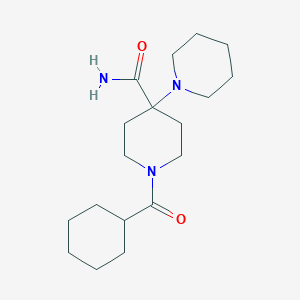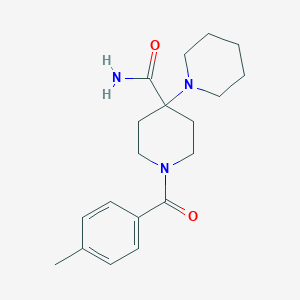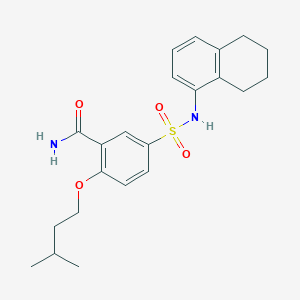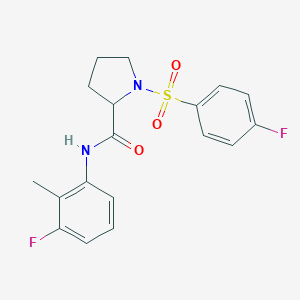![molecular formula C17H17N5S B499992 N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B499992.png)
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with a 4-methylphenyl group and a phenylsulfanyl methyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
准备方法
The synthesis of N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 4-methylphenyl group and the phenylsulfanyl methyl group can be achieved through nucleophilic substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.
化学反应分析
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and other industrial applications.
作用机制
The mechanism by which N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological outcomes. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
- N-(4-METHYLPHENYL)-2-({4-(3-METHYLPHENYL)-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE
- N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
属性
分子式 |
C17H17N5S |
|---|---|
分子量 |
323.4g/mol |
IUPAC 名称 |
2-N-(4-methylphenyl)-6-(phenylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5S/c1-12-7-9-13(10-8-12)19-17-21-15(20-16(18)22-17)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H3,18,19,20,21,22) |
InChI 键 |
BFACEWSDDYRYBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)


![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)
![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)


![N-{2-[(2-chlorobenzyl)oxy]ethyl}-5-nitropyridin-2-amine](/img/structure/B499927.png)
![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)
![N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE](/img/structure/B499929.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B499931.png)
